N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide
Description
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide (CAS: 918661-19-5) is a benzamide derivative featuring a thieno[2,3-b]pyridine core substituted with benzoyl, methyl, and nitro groups. Its molecular formula is C23H17N3O4S, with a molecular weight of 431.46 g/mol .
Properties
CAS No. |
918661-18-4 |
|---|---|
Molecular Formula |
C23H18N2O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C23H18N2O2S/c1-14-13-15(2)24-23-18(14)19(25-22(27)17-11-7-4-8-12-17)21(28-23)20(26)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,25,27) |
InChI Key |
MQLWKFOUJMIIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis via Acylation
This method involves the acylation of 4,6-dimethylthieno[2,3-b]pyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reagents :
- 4,6-Dimethylthieno[2,3-b]pyridine
- Benzoyl chloride
- Triethylamine (base)
-
- Dissolve 4,6-dimethylthieno[2,3-b]pyridine in an organic solvent (e.g., dichloromethane).
- Add triethylamine to the solution to neutralize the hydrochloric acid produced during the reaction.
- Slowly add benzoyl chloride while stirring at room temperature.
- After completion (monitored by TLC), wash the organic layer with water and dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain N-(2-benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide.
Method B: Two-Step Synthesis via Intermediate Formation
This method involves synthesizing an intermediate compound before forming the final product:
Reagents :
- 4,6-Dimethylthieno[2,3-b]pyridine
- Benzamide
- Phosphorus oxychloride (POCl₃)
-
- React benzamide with phosphorus oxychloride to form an active acylating agent.
- Add this agent to a solution of 4,6-dimethylthieno[2,3-b]pyridine in an inert solvent.
- Heat the mixture under reflux for several hours.
- Isolate the product through filtration and recrystallization from ethanol.
Summary Table of Preparation Methods
| Method | Reagents | Key Steps | Yield |
|---|---|---|---|
| A | Benzoyl chloride, Triethylamine | Acylation of thieno[2,3-b]pyridine | High |
| B | Benzamide, Phosphorus oxychloride | Two-step synthesis via intermediate | Moderate |
The choice of solvent and temperature significantly impacts the yield and purity of this compound:
Solvent Selection
- Dichloromethane : Often used for its ability to dissolve both polar and non-polar compounds effectively.
Temperature Control
- Room Temperature vs Reflux : Reactions conducted at room temperature may yield lower purity compared to those refluxed due to incomplete reactions or side reactions.
Once synthesized, this compound should be characterized using:
Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and purity.
Infrared Spectroscopy (IR) : To identify functional groups present in the compound.
The preparation of this compound can be efficiently achieved through various synthetic pathways that utilize acylation techniques or intermediate formation strategies. Understanding these methods allows for optimization in terms of yield and purity based on specific laboratory conditions and available reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its thienopyridine core allows for modifications that can yield derivatives with enhanced properties or functionalities, making it valuable in synthetic organic chemistry.
Synthetic Routes
- The synthesis typically involves multi-step reactions, starting from 4,6-disubstituted 2-thioxopyridine-3-carbonitriles reacted with phenacyl bromides under specific cyclization conditions. This method highlights the compound's role in facilitating further chemical transformations and the development of novel compounds.
Biological Applications
Antimicrobial Properties
- Research indicates that N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide exhibits notable antimicrobial activity against various pathogens. This property is essential for developing new antibacterial and antifungal agents to combat resistant strains of microorganisms.
Antioxidant Activity
- The compound demonstrates antioxidant properties that are crucial for mitigating oxidative stress in biological systems. This activity is significant in preventing cellular damage associated with various diseases, including neurodegenerative disorders.
Anti-inflammatory Effects
- Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, particularly neutral sphingomyelinase 2 (nSMase2). By modulating these pathways, it shows potential as an anti-inflammatory agent, which could be beneficial in treating conditions like Alzheimer's disease.
Anticancer Potential
- There is growing interest in the anticancer properties of this compound. Studies indicate its ability to influence signaling pathways related to cell proliferation and apoptosis, positioning it as a candidate for further investigation as a therapeutic agent against various cancers.
Industrial Applications
Dyes and Pigments
- In industrial chemistry, this compound is utilized in the development of dyes and pigments due to its structural properties that allow for vibrant color production. Its application extends to other industrial chemicals where specific reactivity is desired.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
The following analysis compares N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, substituent effects, and applications.
Structural Analogs in the Thienopyridine Family
Key Observations :
- Substituent Effects: The target compound’s nitro group distinguishes it from analogs like 3h (methoxy) or 4 (bromo/cyano). Nitro groups typically increase reactivity in electrophilic substitution but may reduce stability compared to methoxy or methyl groups .
- In contrast, phenethyl analogs (e.g., 3h) are prepared via NaBH4-mediated reduction, highlighting divergent methodologies for core functionalization .
Functional Analogs with Benzamide Moieties
Key Observations :
- Directing Groups : Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks an N,O-bidentate group, limiting its utility in metal-catalyzed reactions .
Physicochemical and Spectroscopic Comparison
Key Observations :
- The target compound’s higher molecular weight (vs.
- Spectroscopic characterization (e.g., NMR, X-ray) is well-documented for simpler benzamides (e.g., ), but absent for the target compound, highlighting a gap in the literature .
Biological Activity
N-(2-Benzoyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide is a complex organic compound belonging to the thienopyridine family. Its unique structure, characterized by a benzoyl group and a benzamide group attached to a thieno[2,3-b]pyridine core, imparts significant biological activities that have garnered attention in various fields of research including medicinal chemistry, pharmacology, and biochemistry.
- Molecular Formula : C23H18N2O2S
- Molecular Weight : 386.5 g/mol
- CAS Number : 918661-18-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to modulate enzymatic activities and receptor functions, which can lead to various therapeutic effects. Notably, it may inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
Biological Activities
- Antimicrobial Activity
-
Antioxidant Properties
- The compound exhibits antioxidant activity, which can help mitigate oxidative stress in biological systems. This activity is essential for preventing cellular damage and has implications for diseases associated with oxidative stress.
-
Potential Anti-inflammatory Effects
- Research indicates that this compound may inhibit the activity of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in inflammatory processes and neurodegenerative diseases such as Alzheimer's disease . By inhibiting nSMase2, the compound could potentially reduce inflammation and improve cognitive function in affected models.
-
Anticancer Activity
- Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for further investigation as a potential therapeutic agent against various cancers.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various thienopyridine derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Study on Anti-inflammatory Mechanisms
In an experimental model of inflammation, this compound was administered to assess its effects on inflammatory markers. The findings revealed a notable reduction in pro-inflammatory cytokines and an improvement in clinical symptoms related to inflammation .
Data Table: Biological Activities Summary
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